![molecular formula C20H27ClN4O4S B6480933 N-[3-(dimethylamino)propyl]-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)acetamide hydrochloride CAS No. 1216913-59-5](/img/structure/B6480933.png)

N-[3-(dimethylamino)propyl]-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)acetamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

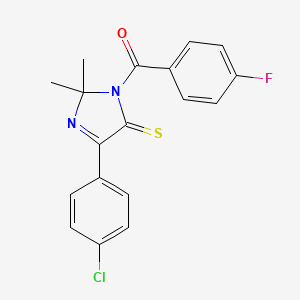

This compound is a complex organic molecule with several functional groups. It contains a pyrrolidinone group (2,5-dioxopyrrolidin-1-yl), a benzothiazole group (4-ethoxy-1,3-benzothiazol-2-yl), and a dimethylamino propyl group (3-(dimethylamino)propyl). These groups could confer various properties to the molecule, depending on their arrangement and the overall structure of the molecule .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzothiazole and pyrrolidinone rings suggests that the compound could have a rigid, planar structure in part of the molecule. The dimethylamino propyl group could add some flexibility to the structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amide group could be hydrolyzed under acidic or basic conditions. The benzothiazole ring might undergo electrophilic aromatic substitution. The ether group is generally quite stable but could be cleaved under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of polar functional groups like the amide could make it somewhat soluble in polar solvents. The benzothiazole ring could contribute to UV-visible absorption .Mechanism of Action

Target of Action

The primary target of F2019-1241, also known as DA-1241, is the G-Protein-Coupled Receptor 119 (GPR119) . GPR119 is a receptor that plays a significant role in metabolic processes and is expressed in various tissues, including the pancreas and gastrointestinal tract.

Mode of Action

F2019-1241 acts as an agonist to the GPR119 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. By binding to the GPR119 receptor, F2019-1241 stimulates the receptor’s activity, leading to various downstream effects.

Biochemical Pathways

The activation of the GPR119 receptor by F2019-1241 leads to a cascade of biochemical reactions. These reactions result in the production of cyclic adenosine monophosphate (cAMP), a messenger molecule that plays a crucial role in many biological processes, including the regulation of metabolism .

Pharmacokinetics

The pharmacokinetic properties of F2019-1241 are currently under investigation. It is known that the compound is being tested in clinical trials for its efficacy and safety .

Result of Action

The activation of the GPR119 receptor by F2019-1241 has shown promising results in pre-clinical and clinical studies. It has demonstrated reduced hepatic steatosis, hepatic inflammation, and liver fibrosis, while also improving glucose control . These effects suggest that F2019-1241 could be a potential treatment for metabolic dysfunction-associated steatohepatitis (MASH) and nonalcoholic steatohepatitis (NASH).

Future Directions

properties

IUPAC Name |

N-[3-(dimethylamino)propyl]-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O4S.ClH/c1-4-28-14-7-5-8-15-19(14)21-20(29-15)23(12-6-11-22(2)3)18(27)13-24-16(25)9-10-17(24)26;/h5,7-8H,4,6,9-13H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDFPHUKHXTLNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)CN3C(=O)CCC3=O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27ClN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-ethoxybenzamide hydrochloride](/img/structure/B6480851.png)

![2-chloro-N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride](/img/structure/B6480856.png)

![N-[3-(dimethylamino)propyl]-4-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride](/img/structure/B6480864.png)

![2-bromo-N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride](/img/structure/B6480870.png)

![N-[3-(dimethylamino)propyl]-3-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride](/img/structure/B6480876.png)

![N-[3-(dimethylamino)propyl]-4-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride](/img/structure/B6480881.png)

![N-[3-(dimethylamino)propyl]-3,4-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride](/img/structure/B6480895.png)

![N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide hydrochloride](/img/structure/B6480902.png)

![2-chloro-N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride](/img/structure/B6480908.png)

![N-[3-(dimethylamino)propyl]-4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride](/img/structure/B6480918.png)

![N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide hydrochloride](/img/structure/B6480939.png)

![N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride](/img/structure/B6480941.png)

![N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-ethoxybenzamide hydrochloride](/img/structure/B6480944.png)